molecular formula C12H8Cl2O3 B2561349 Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate CAS No. 764657-69-4

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate

Cat. No.: B2561349
CAS No.: 764657-69-4
M. Wt: 271.09
InChI Key: QBBWEZYIGKVNTH-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate (CID 3612689) is a furan-based ester derivative with the molecular formula C₁₂H₈Cl₂O₃. Its structure features a furan ring substituted at the 5-position with a 2,4-dichlorophenyl group and a methyl ester at the 2-position (Figure 1).

Properties

IUPAC Name

methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(13)6-9(8)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWEZYIGKVNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764657-69-4
Record name 764657-69-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate typically involves the esterification of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs and their substituent effects are summarized in Table 1 :

Compound Name Substituents Molecular Formula Key Structural Features Biological Activity (if reported)
Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate 2,4-Cl₂Ph C₁₂H₈Cl₂O₃ Planar geometry (inferred); strong electron-withdrawing Cl groups Not explicitly reported
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO₂Ph C₁₂H₈FNO₅ Near-planar conformation (torsion angles <3°); intramolecular CH···F interactions Antitubercular (inhibits M. tuberculosis MbtI)
Methyl 5-((2,4-dichlorophenoxy)methyl)furan-2-carboxylate 2,4-Cl₂Ph-O-CH₂ C₁₃H₁₀Cl₂O₄ Flexible phenoxy-methyl linker Antimicrobial (potential)
Methyl 5-(hydroxymethyl)furan-2-carboxylate 5-CH₂OH C₇H₈O₄ Polar hydroxyl group; increased solubility Isolated from herbal extracts (biological role under study)

Key Observations :

  • Substituent Effects : The 2,4-dichlorophenyl group in the target compound enhances hydrophobicity and electron deficiency compared to the 2-fluoro-4-nitrophenyl analog, which has additional resonance effects from the nitro group .
  • Conformational Stability : The fluoronitrophenyl derivative exhibits a nearly planar structure stabilized by intramolecular CH···F interactions and π-π stacking (center-to-center distances: 3.72 Å for furan-phenyl interactions) . In contrast, the dichlorophenyl analog’s conformation is less studied but likely influenced by steric hindrance from chlorine atoms.

Intermolecular Interactions and Crystallography

The fluoronitrophenyl derivative’s crystal packing is dominated by van der Waals forces and π-π stacking , with weak C-H···O hydrogen bonds contributing minimally (<10% of Hirshfeld surface interactions) . Key metrics include:

  • Hirshfeld Surface Analysis: O···H/H···O contacts: 38.9% (weak, non-directional). C···C aromatic stacking: 8.9% (3.72 Å center-to-center distance) . F···H contacts: Enriched (enrichment ratio >1) but low overall contribution .

For the dichlorophenyl analog, similar stacking interactions are expected, but the larger van der Waals radii of Cl vs.

Biological Activity

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate is a compound belonging to the furan family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is derived from a variety of scientific studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a furan ring substituted with a dichlorophenyl group and a carboxylate ester. The presence of the furan moiety is critical as it contributes to the compound's biological activity, particularly in antimicrobial and anticancer properties.

Chemical Formula

  • Molecular Formula: C12_{12}H8_{8}Cl2_2O3_3
  • Molecular Weight: 275.09 g/mol

Antimicrobial Activity

Furan derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with furan structures can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, Staphylococcus aureus32 µg/mL
Other furan derivativesVarious (e.g., Pseudomonas spp.)Ranges from 16 to 64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. These investigations have focused on its ability to induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various furan derivatives:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings: The compound exhibited IC50_{50} values of approximately 15 µM in MCF-7 cells, indicating moderate cytotoxicity.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Topoisomerase: Similar to other furan derivatives, it may inhibit topoisomerase enzymes, disrupting DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in tumor cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption: Rapid absorption in vitro.
  • Metabolism: Metabolized primarily in the liver.
  • Toxicity Profile: Low toxicity observed in animal models; however, further studies are needed for comprehensive safety evaluation.

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